N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide
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Overview
Description
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, a piperazine moiety, and a benzamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Mechanism of Action
Target of Action
Similar pyrimidine derivatives have been reported to exhibit antifungal and neurotoxic activities, suggesting potential targets could be enzymes or receptors involved in these biological processes.
Mode of Action
For instance, some pyrimidine derivatives have been shown to inhibit the activity of acetylcholinesterase (AchE), a principal enzyme in the cholinergic nervous system .
Biochemical Pathways
Similar compounds have been reported to affect the production of reactive oxygen species (ros) and malondialdehyde (mda), a biomarker for oxidative injury . This suggests that the compound may influence oxidative stress pathways.
Result of Action
Similar compounds have been reported to exhibit antifungal activity, with an inhibition rate of 100% against certain fungal species . Additionally, some compounds have been shown to have neurotoxic potentials, affecting the AchE activity and MDA level in the brain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: The pyrimidine ring is synthesized by reacting appropriate starting materials, such as 2-methyl-4,6-dichloropyrimidine, with trifluoromethylating agents under controlled conditions.
Introduction of the piperazine moiety: The synthesized pyrimidine derivative is then reacted with piperazine to introduce the piperazine moiety. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF).
Attachment of the benzamide group: The final step involves the reaction of the intermediate compound with benzoyl chloride to form the benzamide group. This reaction is typically performed in the presence of a base, such as triethylamine, and a solvent, like dichloromethane.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, and the processes are scaled up using industrial reactors and equipment. The use of automated systems and continuous flow reactors can enhance the efficiency and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols, or halides; reactions are performed in solvents like DMF or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and neuroprotective effects.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)phenylacetamide
- N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)thiophene-2-carboxamide
- N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)nicotinamide
Uniqueness
N-(2-(4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the piperazine and benzamide moieties contribute to its binding affinity and selectivity for certain molecular targets. These features make it a valuable compound for various scientific research and industrial applications.
Properties
IUPAC Name |
N-[2-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20F3N5O2/c1-13-24-15(19(20,21)22)11-16(25-13)26-7-9-27(10-8-26)17(28)12-23-18(29)14-5-3-2-4-6-14/h2-6,11H,7-10,12H2,1H3,(H,23,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHLCZHACPNWRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)CNC(=O)C3=CC=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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